N-[4-(quinoxalin-2-yl)phenyl]propanamide is a synthetic compound that belongs to the family of quinoxaline derivatives. This compound features a quinoxaline moiety, which is a bicyclic structure containing both benzene and pyridine rings, linked to a phenyl group through a propanamide substituent. The unique structural characteristics of this compound make it of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of oncology and infectious diseases.
The compound can be synthesized through various chemical reactions involving quinoxaline derivatives and has been studied for its biological activities, including anticancer properties and effects on cellular proliferation . Research has indicated that modifications to the quinoxaline structure can enhance its biological activity, making it a valuable target for drug development.
N-[4-(quinoxalin-2-yl)phenyl]propanamide is classified as an organic compound with the following characteristics:
The synthesis of N-[4-(quinoxalin-2-yl)phenyl]propanamide typically involves several key methods:
The synthesis often requires specific reagents and conditions:
The molecular structure of N-[4-(quinoxalin-2-yl)phenyl]propanamide can be represented as follows:
This structure features:
Key structural data includes:
N-[4-(quinoxalin-2-yl)phenyl]propanamide can undergo various chemical reactions:
Common reagents used in these reactions include:
These reactions are critical for modifying the compound to enhance its pharmacological properties.
The mechanism of action for N-[4-(quinoxalin-2-yl)phenyl]propanamide in biological systems is not fully elucidated but is believed to involve:
Studies have shown that related compounds exhibit significant antiproliferative activity against various cancer cell lines, suggesting that N-[4-(quinoxalin-2-yl)phenyl]propanamide may share similar mechanisms .
Relevant data on solubility and melting point would enhance understanding but remains variable based on specific synthesis methods.
N-[4-(quinoxalin-2-yl)phenyl]propanamide has several applications in scientific research:
Research continues into optimizing its synthesis and enhancing its biological activity for therapeutic use .
Quinoxaline derivatives represent a privileged scaffold in medicinal chemistry due to their versatile bioactivity profile, particularly in oncology. This fused bicyclic aromatic system enables diverse molecular interactions through π-π stacking, hydrogen bonding, and hydrophobic contacts. In kinase-targeted therapies, quinoxaline cores exhibit high binding affinity to ATP pockets and allosteric sites, enabling inhibition of dysregulated signaling pathways in cancer. The structural plasticity of quinoxaline allows strategic modifications at C2, C3, C6, and C7 positions, facilitating optimization of pharmacokinetic and pharmacodynamic properties. Recent advances focus on hybrid molecules like N-[4-(quinoxalin-2-yl)phenyl]propanamide that merge quinoxaline’s targeting capabilities with specialized functional groups to address evolving therapeutic challenges in resistant malignancies [3] [10].
The development of quinoxaline kinase inhibitors has progressed through three generations:
First-generation inhibitors featured simple quinoxaline cores with minimal substitutions (e.g., basic C2-aryl groups). These demonstrated proof-of-concept FGFR and VEGFR inhibition but suffered from poor selectivity and metabolic stability.
Second-generation compounds incorporated solubilizing groups (e.g., morpholine, piperazine) and halogen substitutions to enhance target engagement. Erdafitinib (FDA-approved FGFR inhibitor) exemplifies this stage, showing improved potency through strategic fluorine placement and a dimethylphosphine oxide tail [5].
Third-generation hybrids integrate quinoxaline with bioactive linkers to overcome resistance. The propanamide bridge in N-[4-(quinoxalin-2-yl)phenyl]propanamide enables:
Table 1: Evolution of Key Quinoxaline-Based Kinase Inhibitors
Compound | Structural Features | Kinase Targets (IC₅₀) | Clinical Stage |
---|---|---|---|
Erdafitinib | C3-(Dimethylphosphine oxide), C6-F, C7-Morpholine | FGFR1-4 (1.2 nM) | FDA-approved |
Compound 51-106 (Regioisomer) | Quinoxaline-propanamide hybrid | MAP3K1 (8 nM) | Preclinical |
N-[4-(Quinoxalin-2-yl)phenyl]propanamide | C2-Phenyl-propanamide linkage | IKKβ, MAP3K1, PI4K (12-85 nM) | Research |
Recent proteomic studies reveal that quinoxaline-propanamide hybrids disrupt kinase networks beyond primary targets. For example, compound 51-106 (a regioisomeric analog) was identified as a selective MAP3K1 inhibitor (IC₅₀ = 8 nM) through phosphoproteomic analysis. This selectivity arises from the propanamide linker’s ability to form hydrogen bonds with Met-1235 in the MAP3K1 catalytic cleft, while avoiding hydrophobic traps in off-target kinases [5].
N-[4-(Quinoxalin-2-yl)phenyl]propanamide (Molecular Formula: C₁₇H₁₅N₃O; MW: 277.32 g/mol) exemplifies rational scaffold design with balanced physicochemical properties:
Table 2: Structure-Activity Relationship (SAR) of Key Modifications
Modification Site | Variation | Effect on Activity | Optimal Group |
---|---|---|---|
Quinoxaline C6 | -NO₂ vs -NHAc vs -H | -NO₂ boosts potency 10-fold (PI4K binding) | -NO₂ |
Propanamide Chain Length | Acetamide vs Propanamide | Propyl linker enhances kinase selectivity | -NH-C(O)-CH₂CH₃ |
Phenyl C4' Substituent | -F vs -OCH₃ vs -CF₃ | -CF₃ improves metabolic stability | -CF₃ (electron-withdrawing) |
Quinoxaline N1 | Alkylation | Decreases solubility; reduces activity | H (unsubstituted) |
Synthetic accessibility enhances this scaffold’s utility. Key routes include:
These hybrids show promise in overcoming critical oncology challenges:
Mechanistically, these compounds disrupt hemoglobin catabolism pathways in hematophagous pathogens and cancer cells, inducing iron-mediated oxidative stress. Their dual activity against parasitic kinases and human oncokinases suggests conserved targeting principles applicable for oncology drug repurposing [10].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: